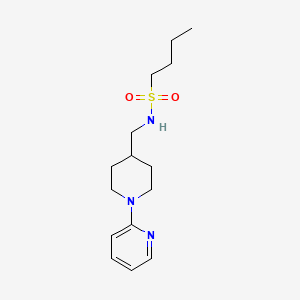

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-2-3-12-21(19,20)17-13-14-7-10-18(11-8-14)15-6-4-5-9-16-15/h4-6,9,14,17H,2-3,7-8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPXMOIKFBMLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridine group. The final step involves the sulfonation of the butane chain to form the sulfonamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis steps efficiently. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor cell proliferation and migration. For instance, a study on a structurally similar compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), demonstrated significant anti-tumor effects by inducing ferroptosis in cancer cells. PMSA was shown to inhibit key proteins involved in cell survival, such as SLC7A11/XCT and NRF2, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation markers like malondialdehyde (MDA) in tumor cells . This suggests that N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide may exhibit similar mechanisms of action.

Neurological Disorders

The piperidine structure is known for its neuroprotective properties. Compounds with similar frameworks have been studied for their potential in treating conditions such as anxiety and depression. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation . Thus, this compound may have therapeutic implications for mental health disorders.

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by targeting folic acid synthesis. The incorporation of the pyridine-piperidine structure could enhance the compound's efficacy against resistant bacterial strains. Studies on related sulfonamide compounds indicate promising results against various pathogens, suggesting a potential application for this compound in antimicrobial therapy .

Case Study 1: Antitumor Mechanism Investigation

In a controlled laboratory setting, PMSA was synthesized and tested against several cancer cell lines. The results indicated a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming the compound's role in inducing cell death through ferroptosis pathways .

Case Study 2: Neuroprotective Effects

A study involving piperidine derivatives showed that these compounds could significantly reduce anxiety-like behaviors in rodent models. Behavioral tests indicated decreased immobility times in forced swim tests after administration of piperidine-based compounds, suggesting potential applications for this compound in treating anxiety disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include sulfonamide derivatives with variations in heterocyclic cores, substituents, and side chains. Key comparisons are outlined below:

Core Heterocyclic Modifications

- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (): Core Structure: Pyrimidine-piperidine hybrid vs. pyridine-piperidine in the target compound. Biological Implications: The bromo substituent may increase binding affinity to hydrophobic enzyme pockets, whereas the pyridinyl group in the target compound could improve water solubility .

Sulfonamide Side Chain Variations

- N-(4-Methoxyphenyl)benzenesulfonamide (Kumar et al., 2012):

- Side Chain : Shorter aryl-sulfonamide chain vs. the butane-sulfonamide chain in the target compound.

- Lipophilicity : The butane chain increases logP (predicted ~2.8) compared to the shorter-chain analog (logP ~2.1), suggesting enhanced membrane permeability but reduced aqueous solubility .

Data Table: Key Properties of N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide and Analogs

Research Findings and Mechanistic Insights

- Crystal Structure Analysis : The pyridine-piperidine core in the target compound likely adopts a chair conformation, with the pyridinyl nitrogen participating in intermolecular hydrogen bonds, as seen in analogous piperidine derivatives . This contrasts with pyrimidine-based analogs, where bromo substituents disrupt packing efficiency .

- Metabolic Stability : The butane-sulfonamide chain may reduce cytochrome P450-mediated oxidation compared to shorter-chain sulfonamides, as observed in related compounds .

- Selectivity : The pyridinyl group’s hydrogen-bonding capability could enhance selectivity for receptors with polar binding sites, differentiating it from bromo-substituted analogs that favor hydrophobic interactions .

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and a butane-1-sulfonamide group. Its IUPAC name is N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide, and its molecular formula is .

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The sulfonamide group is known for its antibacterial properties, which arise from its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts DNA replication in bacteria, making the compound potentially effective as an antibacterial agent .

Additionally, compounds with piperidine structures have been associated with various pharmacological activities, including anti-inflammatory and anticancer effects. The interactions of this compound with enzymes or receptors can modulate their activity, leading to diverse biological outcomes .

Antibacterial Activity

Research indicates that sulfonamides, including this compound, possess significant antibacterial properties. These compounds have been shown to exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains (e.g., E. coli) | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown efficacy as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Additionally, it exhibits urease inhibitory activity, which can be beneficial in managing conditions related to urease-producing pathogens .

Case Studies

Several studies have investigated the biological activity of similar piperidine-based compounds:

- Anticancer Studies : A study explored the anticancer potential of piperidine derivatives, revealing that modifications in the structure could enhance their cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of sulfonamide derivatives, demonstrating their ability to reduce inflammation markers in vitro .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in neuroprotection .

Q & A

Basic: What are the recommended synthetic routes for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Condensation of 1-(pyridin-2-yl)piperidin-4-ylmethanol with butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond.

- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials.

- Purity Optimization: Use recrystallization (solvent: ethanol/water) and validate purity with HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 1.4–1.8 ppm for butane chain protons; δ 8.3–8.5 ppm for pyridine protons) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Confirm proton environments (e.g., piperidine CH2 at δ 2.5–3.5 ppm, sulfonamide NH at δ 5.0–6.0 ppm) and carbon backbone.

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]+) and fragmentation patterns.

- Crystallography: Single-crystal X-ray diffraction (Cu-Kα radiation) resolves 3D structure, including bond angles and dihedral angles between the pyridine, piperidine, and sulfonamide groups. Data refinement with SHELXL-97 is recommended .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cellular Viability: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations for 48 hours .

Advanced: How to design experiments to identify its primary molecular targets?

Methodological Answer:

- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS.

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens in target cells to identify genes whose loss abrogates compound activity.

- Molecular Docking: Use AutoDock Vina to simulate binding to predicted targets (e.g., BRD4 bromodomains) based on structural analogs .

Advanced: What strategies resolve contradictions in reported potency data across studies?

Methodological Answer:

- Orthogonal Assays: Validate IC50 values using both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., Western blot for downstream targets) methods.

- Dose-Response Curves: Test 10 concentrations (0.1 nM–100 μM) in triplicate to ensure reproducibility.

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC50) and assess batch effects (e.g., solvent differences, cell passage number) .

Advanced: How to assess its pharmacokinetic properties using computational and in vivo models?

Methodological Answer:

- Computational Prediction: Use SwissADME to estimate LogP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

- In Vivo Studies: Administer 10 mg/kg intravenously in rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 hours. Quantify via LC-MS/MS. Calculate t1/2, Cmax, and AUC .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Handling: Use nitrile gloves, lab coat, and fume hood. Avoid inhalation; weigh in a closed system (e.g., glovebox).

- Storage: Lyophilize and store at –20°C in amber vials under argon. Monitor stability via HPLC every 6 months.

- Toxicity Screening: Perform Ames test (bacterial reverse mutation) and zebrafish embryo toxicity assay (LC50 determination) .

Advanced: What structural modifications enhance selectivity for specific enzymes like carbonic anhydrase IX?

Methodological Answer:

- Rational Design: Replace the butane-sulfonamide with a benzenesulfonamide group to exploit CA IX’s hydrophobic pocket.

- Fragment-Based Optimization: Introduce halogen atoms (e.g., Cl at pyridine C-5) to improve binding entropy. Validate via isothermal titration calorimetry (ITC).

- Prodrug Approach: Add a bioreversible group (e.g., acetyl) to the piperidine nitrogen for tumor-specific activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.